molecular formula C12H16INO B14835484 2-Tert-butyl-3-cyclopropoxy-6-iodopyridine

2-Tert-butyl-3-cyclopropoxy-6-iodopyridine

Cat. No.: B14835484
M. Wt: 317.17 g/mol
InChI Key: ALXQADNUQMRXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-cyclopropoxy-6-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-iodopyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the iodine atom.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxy-6-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-cyclopropoxy-6-iodopyridine is unique due to the presence of the cyclopropoxy group and the iodine atom on the pyridine ring. These functional groups confer specific chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxy-6-iodopyridine

InChI

InChI=1S/C12H16INO/c1-12(2,3)11-9(15-8-4-5-8)6-7-10(13)14-11/h6-8H,4-5H2,1-3H3

InChI Key

ALXQADNUQMRXOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.